1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with ethylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with an appropriate ethylsulfanyl-substituted alkyl halide under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine can be compared with similar compounds such as:
1-{3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]propyl}piperidine: This compound has methylsulfanyl groups instead of ethylsulfanyl groups, which may affect its chemical properties and reactivity.
1-{3-(Propylsulfanyl)-2-[(propylsulfanyl)methyl]propyl}piperidine: The presence of propylsulfanyl groups can lead to differences in steric effects and reactivity compared to the ethylsulfanyl-substituted compound.
Eigenschaften
CAS-Nummer |
63201-33-2 |
---|---|
Molekularformel |
C13H27NS2 |
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
1-[3-ethylsulfanyl-2-(ethylsulfanylmethyl)propyl]piperidine |
InChI |
InChI=1S/C13H27NS2/c1-3-15-11-13(12-16-4-2)10-14-8-6-5-7-9-14/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
XBVBGLIQMNBTNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CN1CCCCC1)CSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.